molecular formula C12H7ClN2OS B8600882 2-Chloro-6-(4-isothiocyanatophenoxy)pyridine CAS No. 57191-38-5

2-Chloro-6-(4-isothiocyanatophenoxy)pyridine

Cat. No.: B8600882
CAS No.: 57191-38-5
M. Wt: 262.72 g/mol
InChI Key: OCJJFADXDLSZLX-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-isothiocyanatophenoxy)pyridine is a useful research compound. Its molecular formula is C12H7ClN2OS and its molecular weight is 262.72 g/mol. The purity is usually 95%.
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Properties

CAS No.

57191-38-5

Molecular Formula

C12H7ClN2OS

Molecular Weight

262.72 g/mol

IUPAC Name

2-chloro-6-(4-isothiocyanatophenoxy)pyridine

InChI

InChI=1S/C12H7ClN2OS/c13-11-2-1-3-12(15-11)16-10-6-4-9(5-7-10)14-8-17/h1-7H

InChI Key

OCJJFADXDLSZLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)N=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thiophosgene (10.5 grams; 0.091 mole) was added to an agitated solution of water (170 ml.) and dimethoxyethane (25 ml.) 4-((6-Chloro-2-pyridinyl)oxy)benzenamine (20 grams; 0.0906 mole) was added in small portions (the dimethoxyethane aids in suspending the amine in the aqueous thiophosgene solution) to the stirred thiophosgene solution over a 20 minute period. The reactive temperature during the addition was 25°-30° C. Following the addition of the amine reactant, the reaction mixture was filtered to recover the product precipitate which formed during the reaction. The precipitate was then dissolved in boiling hexane and the resulting solution dried and cooled to give the desired 4-((6-chloro-2-pyridinyl)oxy)phenyl isothiocyanate product as a light yellow crystalline solid having a melting point of 59°-62° C. The product was found to have carbon, hydrogen, nitrogen, chlorine and sulfur contents of 55.5, 2.3, 10.9, 13.36 and 12.34 percent, respectively, as compared with the theoretical contents of 54.82, 2.69, 10.66, 13.5 and 12.2 percent, respectively, calculated for the named structure.
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
Reaction Step One
Quantity
20 g
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reactant
Reaction Step One
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10.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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amine
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reactant
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amine
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Synthesis routes and methods II

Procedure details

Thiophosgene (10.5 grams; 0.091 mole) was added to an agitated solution of water (170 ml.) and dimethoxyethane (25 ml.) 4-((6-Chloro-2-pyridinyl)oxy)benzenamine (20 grams; 0.0906 mole) was added in small portions (the dimethoxyethane aids in suspending the amine in the aqueous thiosphosgene solution) to the stirred thiophosgene solution over a 20 minute period. The reactive temperature during the addition was 25°-30° C. Following the addition of the amine reactant, the reaction mixture was filtered to recover the product precipitate which formed during the reaction. The precipitate was then dissolved in boiling hexane and the resulting solution dried and cooled to give the desired 4-((6-chloro-2-pyridinyl)oxy)phenyl isothiocyanate product as a light yellow crystalline solid having a melting point of 59°-62° C. The product was found to have carbon, hydrogen, nitrogen, chlorine and sulfur contents of 55.5, 2.3, 10.9, 13.36 and 12.34 percent, respectively, as compared with the theoretical contents of 54.82, 2.69, 10.66, 13.5 and 12.2 percent, respectively, calculated for the named structure.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
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Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Six

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